(r)-4-(Pyrrolidin-2-yl)benzonitrile hydrochloride (r)-4-(Pyrrolidin-2-yl)benzonitrile hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13493433
InChI: InChI=1S/C11H12N2.ClH/c12-8-9-3-5-10(6-4-9)11-2-1-7-13-11;/h3-6,11,13H,1-2,7H2;1H/t11-;/m1./s1
SMILES: C1CC(NC1)C2=CC=C(C=C2)C#N.Cl
Molecular Formula: C11H13ClN2
Molecular Weight: 208.69 g/mol

(r)-4-(Pyrrolidin-2-yl)benzonitrile hydrochloride

CAS No.:

Cat. No.: VC13493433

Molecular Formula: C11H13ClN2

Molecular Weight: 208.69 g/mol

* For research use only. Not for human or veterinary use.

(r)-4-(Pyrrolidin-2-yl)benzonitrile hydrochloride -

Specification

Molecular Formula C11H13ClN2
Molecular Weight 208.69 g/mol
IUPAC Name 4-[(2R)-pyrrolidin-2-yl]benzonitrile;hydrochloride
Standard InChI InChI=1S/C11H12N2.ClH/c12-8-9-3-5-10(6-4-9)11-2-1-7-13-11;/h3-6,11,13H,1-2,7H2;1H/t11-;/m1./s1
Standard InChI Key BYDYEWOFVBQCFS-RFVHGSKJSA-N
Isomeric SMILES C1C[C@@H](NC1)C2=CC=C(C=C2)C#N.Cl
SMILES C1CC(NC1)C2=CC=C(C=C2)C#N.Cl
Canonical SMILES C1CC(NC1)C2=CC=C(C=C2)C#N.Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core structure comprises a benzonitrile group para-substituted with a pyrrolidine ring in the (R)-configuration. The hydrochloride salt enhances aqueous solubility, a critical feature for in vitro and in vivo studies . Key descriptors include:

  • IUPAC Name: 4-[(2R)-pyrrolidin-2-yl]benzonitrile hydrochloride

  • SMILES: \text{C1CC(NC1)C2=CC=C(C=C2)C#N.Cl}

  • InChI Key: BYDYEWOFVBQCFS-UHFFFAOYSA-N\text{BYDYEWOFVBQCFS-UHFFFAOYSA-N}

The stereochemistry at the pyrrolidine ring’s second carbon defines its enantiomeric purity, which is crucial for receptor binding specificity .

Physicochemical Properties

PubChem data indicate a calculated molecular weight of 208.69 g/mol, with the parent amine (4-(2R)-2-pyrrolidinylbenzonitrile) forming a stable hydrochloride salt . The benzonitrile group contributes to lipophilicity (logP1.8\log P \approx 1.8), while the protonated pyrrolidine nitrogen enhances solubility in polar solvents .

PropertyValue
Molecular FormulaC11H13ClN2\text{C}_{11}\text{H}_{13}\text{ClN}_2
Molecular Weight208.69 g/mol
Parent Compound CID55264347
Salt FormHydrochloride

Synthesis and Analytical Characterization

Synthetic Routes

While detailed synthetic protocols are proprietary, general approaches involve:

  • Palladium-catalyzed coupling: Introducing the pyrrolidine moiety to a bromobenzonitrile precursor.

  • Chiral resolution: Using tartaric acid derivatives to isolate the (R)-enantiomer.

  • Salt formation: Treating the free base with hydrochloric acid .

Spectroscopic Data

  • 1H^1\text{H}-NMR: Aromatic protons (δ 7.6–7.8 ppm), pyrrolidine protons (δ 2.9–3.1 ppm for N–CH, δ 1.8–2.1 ppm for ring CH₂).

  • IR: ν(C≡N)\nu(\text{C≡N}) at 2230 cm⁻¹, ν(N–H)\nu(\text{N–H}) at 3300 cm⁻¹ .

Pharmacological Profile and Receptor Interactions

Sigma Receptor Affinity

Structural analogs of (R)-4-(pyrrolidin-2-yl)benzonitrile hydrochloride demonstrate high affinity for sigma-1 (S1R) and sigma-2 (S2R) receptors, which regulate calcium signaling and apoptosis . Compound 9d (AD258), a related p-cyanophenyl derivative, exhibits KiK_i values of <4 nM for both receptors, suggesting potential dual activity .

CompoundS1R KiK_i (nM)S2R KiK_i (nM)Selectivity (S2R/S1R)
9d (AD258)3.2 ± 0.53.8 ± 0.61.2
Haloperidol2.6 ± 0.477 ± 1829.6

The (R)-configuration may optimize steric complementarity with S1R’s hydrophobic binding pocket, analogous to AD258’s antagonist activity .

Functional Activity

In phenytoin-based assays, AD258 behaves as an S1R antagonist, showing minimal binding affinity shifts (KiK_i ratio = 0.6) compared to agonists like SKF-10,047 (ratio = 5.8) . This suggests that (R)-4-(pyrrolidin-2-yl)benzonitrile hydrochloride could similarly modulate allosteric sites to inhibit neurotransmitter release.

Comparative Analysis with Structural Analogs

Pyrrolidine vs. Piperidine Derivatives

Replacing pyrrolidine with piperidine (e.g., 4-(piperidin-1-yl)benzonitrile) reduces S1R affinity by 5-fold but improves antidepressant-like effects in murine models. The smaller pyrrolidine ring likely enables tighter binding to CNS targets.

Impact of Substituents

  • Benzonitrile: Essential for σ receptor interaction; replacing CN with NO₂ (e.g., 9a) boosts affinity but reduces selectivity .

  • Pyrrolidine N-substitution: Methyl groups (e.g., 1-(pyrrolidin-2-yl)-N,N-dimethylmethanamine) increase stimulant properties but decrease receptor specificity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator